![molecular formula C9H11NO4 B13797536 2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol is an organic compound characterized by the presence of a benzodioxole ring substituted with an amino group and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol typically involves the following steps:
Starting Material: The synthesis begins with 1,3-benzodioxole, which undergoes a series of reactions to introduce the amino and ethanol groups.
Chloromethylation: The benzodioxole is first chloromethylated to introduce a chloromethyl group.
Nitrile Formation: The chloromethylated product is then converted to a nitrile using sodium cyanide.
Hydrolysis and Reduction: The nitrile is hydrolyzed to form an amide, which is subsequently reduced to the corresponding amine.
Ethanol Introduction: Finally, the amine is reacted with ethylene oxide to introduce the ethanol moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Safety measures are also implemented to handle hazardous reagents like sodium cyanide.
化学反应分析
Types of Reactions
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups like amines or amides.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, amides.
Substitution: Halogenated or nitrated benzodioxole derivatives.
科学研究应用
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
1,3-Benzodioxole-5-ethanol: Similar structure but lacks the amino group.
2-(1,3-Benzodioxol-5-yl)acetic acid: Contains a carboxylic acid group instead of an ethanol moiety.
1,3-Benzodioxole-5-propanoic acid: Features a propanoic acid group.
Uniqueness
2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol is unique due to the presence of both an amino group and an ethanol moiety, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
2-[(6-amino-1,3-benzodioxol-5-yl)oxy]ethanol |
InChI |
InChI=1S/C9H11NO4/c10-6-3-8-9(14-5-13-8)4-7(6)12-2-1-11/h3-4,11H,1-2,5,10H2 |
InChI 键 |
OEUACZRWIBPKIJ-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C(=C2)N)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
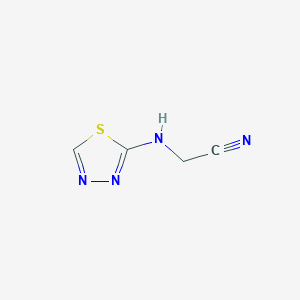

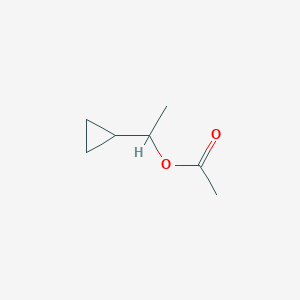
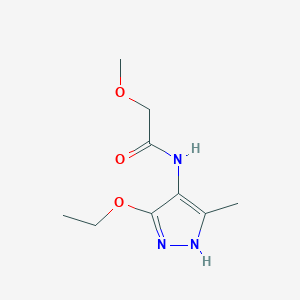
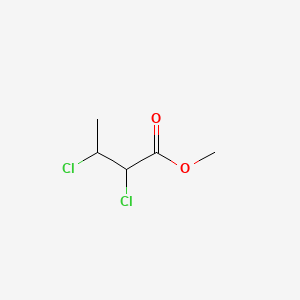

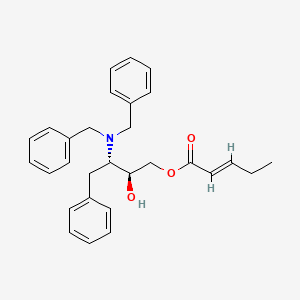
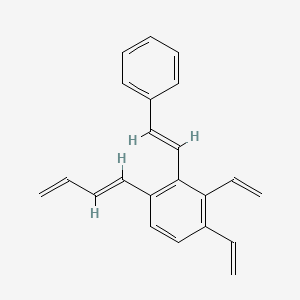
![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)
![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
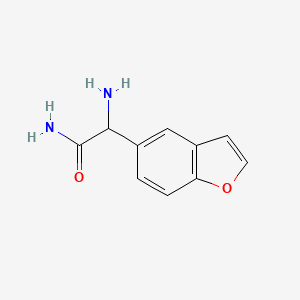
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)
